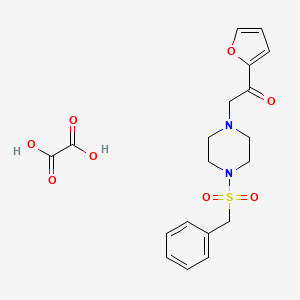![molecular formula C12H7ClF6N4S B2818341 3-Chloro-2-[3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine CAS No. 672951-89-2](/img/structure/B2818341.png)
3-Chloro-2-[3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-[3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine is a synthetic organic compound that captures the interest of chemists and researchers alike due to its unique chemical structure and diverse applications. The presence of multiple functional groups within this molecule allows it to participate in a variety of chemical reactions, making it a valuable entity in scientific research and industry.
Méthodes De Préparation
This compound is typically synthesized through a series of strategic chemical reactions. One common route involves the initial formation of a triazole ring, followed by subsequent introduction of the pyridine moiety and the trifluorobut-3-enylsulfanyl group. This multi-step synthesis often requires precise reaction conditions, including controlled temperatures, specific catalysts, and careful monitoring of intermediate products.
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-2-[3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine is scaled up using high-throughput reactors that ensure efficient mixing and heat transfer. The process generally involves the optimization of reaction times and the recycling of solvents and reagents to minimize waste and improve yield.
Analyse Des Réactions Chimiques
This compound undergoes several types of chemical reactions, including:
Oxidation: : Typically, oxidation reactions of this compound would involve specific oxidizing agents like potassium permanganate or chromic acid. These reactions can result in the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions often use reagents such as lithium aluminium hydride, resulting in the conversion of some functional groups to more reduced forms.
Substitution: : Given its structure, this compound can participate in various substitution reactions. Common reagents include halides for nucleophilic substitutions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with altered functional groups, which can further impact their reactivity and application.
Applications De Recherche Scientifique
3-Chloro-2-[3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine is utilized in numerous scientific fields:
Chemistry: : Its unique structure makes it a subject of study in synthetic organic chemistry, particularly in exploring new reaction mechanisms and pathways.
Biology: : This compound is often used in biological assays to investigate its potential as a therapeutic agent, especially in the context of its interactions with biological macromolecules.
Medicine: : Preliminary studies suggest that this compound might possess pharmacological properties that could be harnessed in drug development, particularly for its potential antifungal and antibacterial activities.
Industry: : Its stability and reactivity profile make it suitable for various industrial applications, including as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The specific mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with particular molecular targets through its triazole and pyridine moieties, potentially interfering with enzymatic activity or binding to cellular receptors. The pathways involved could include inhibition of protein synthesis or disruption of cell membrane integrity in microbial organisms.
Comparaison Avec Des Composés Similaires
When compared with other compounds having similar structures, such as other triazole-pyridine derivatives, 3-Chloro-2-[3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine stands out due to its unique combination of trifluoromethyl and trifluorobut-3-enylsulfanyl groups.
Similar Compounds
3-Chloro-2-[3-(4-methyl-3-butylsulfanyl)-1,2,4-triazol-1-yl]-5-(methyl)pyridine: : Lacks the trifluoromethyl group, impacting its chemical reactivity and biological activity.
2-[3-(But-3-enylsulfanyl)-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine: : Does not contain the chloro substituent, altering its mechanism of action and application spectrum.
Propriétés
IUPAC Name |
3-chloro-2-[3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF6N4S/c13-7-3-6(12(17,18)19)4-20-10(7)23-5-21-11(22-23)24-2-1-8(14)9(15)16/h3-5H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFJSYPFSHOUND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N2C=NC(=N2)SCCC(=C(F)F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF6N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
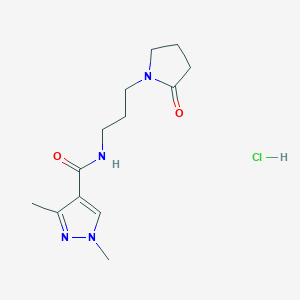
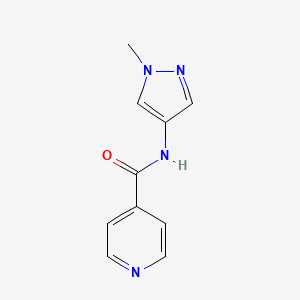
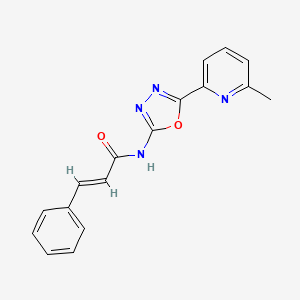
![2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2818264.png)
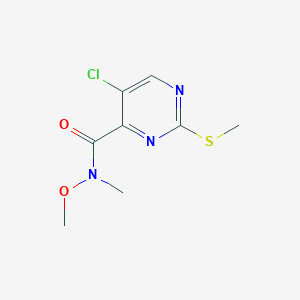
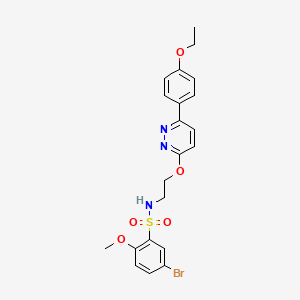
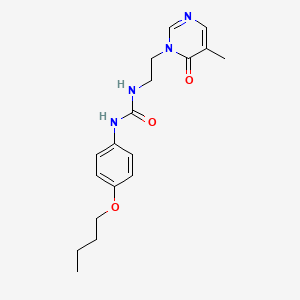
![N-(1-Cyanocyclohexyl)-2-(1-methyl-8-oxa-2-azaspiro[4.5]decan-2-yl)propanamide](/img/structure/B2818269.png)
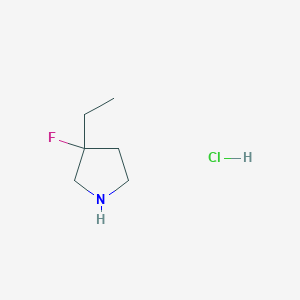
![6-Cyclopropyl-N-[2-(4-methoxyphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2818273.png)
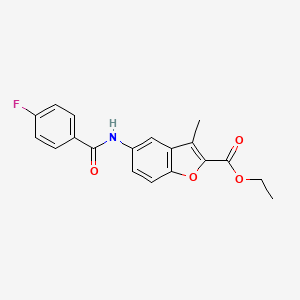
![ethyl 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2818276.png)
![2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2818277.png)
